molecular formula C6Br2N4O4S B2588745 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole CAS No. 76186-72-6

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

Cat. No.: B2588745
CAS No.: 76186-72-6
M. Wt: 383.96
InChI Key: XEVOZPRNEPMHAF-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is a heterocyclic organic compound with the molecular formula C6Br2N4O4S. It is known for its unique structure, which includes bromine and nitro groups attached to a benzothiadiazole core. This compound is used as an intermediate in the synthesis of various materials, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole typically involves the bromination and nitration of benzo[c][1,2,5]thiadiazole. The process begins with the bromination of benzo[c][1,2,5]thiadiazole using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is primarily related to its electronic properties. The presence of bromine and nitro groups influences the electron density and reactivity of the benzothiadiazole core. This makes it an effective building block for materials with specific electronic properties. The molecular targets and pathways involved are related to its ability to participate in electron transfer processes and form stable conjugated systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole is unique due to the presence of both bromine and nitro groups, which significantly affect its electronic properties and reactivity. This makes it particularly valuable in the synthesis of materials for organic electronics, where precise control over electronic properties is crucial .

Properties

IUPAC Name

4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N4O4S/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVOZPRNEPMHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76186-72-6
Record name 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole
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